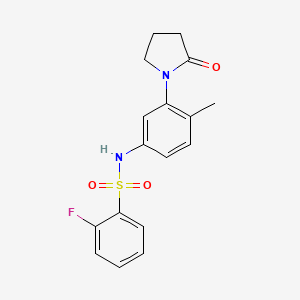
2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-fluoro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H17FN2O3S and a molecular weight of 348.39. It is a derivative of the sigma-1 receptor modulator E1R .
Synthesis Analysis
The synthesis of this compound involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . The catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of the fluorinated E1R structural derivative .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed information about its crystallographic and processed data can be found in the supplementary materials of the referenced papers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation and catalytic hydrogenation . Further details about the chemical reactions involved in the synthesis of this compound can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H17FN2O3S), molecular weight (348.39), and its structural derivative nature of the sigma-1 receptor modulator E1R .Wissenschaftliche Forschungsanwendungen
Cyclooxygenase Inhibition
2-Fluorobenzenesulfonamide derivatives, such as the closely related 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) enzymes. The introduction of a fluorine atom in these compounds has been found to preserve COX-2 potency and increase COX-1/COX-2 selectivity, making them potential candidates for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Radical N-Demethylation in Organic Synthesis
N-Fluorobenzenesulfonimide has been utilized as an oxidant in the copper-catalyzed radical N-demethylation of N-methyl amides. This process involves single-electron transfer, hydrogen-atom transfer, and hydrolysis, and results in the formation of N-(phenylsulfonyl)benzenesulfonamide (Yi et al., 2020).
Fluorination in Organic Chemistry
The reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions have been fine-tuned by modifying the substituents on its phenyl rings. These compounds are used in enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes, resulting in the formation of 3-fluoro-2-oxindoles (Wang et al., 2014).
Inhibition of Kynurenine 3-Hydroxylase
N-(4-Phenylthiazol-2-yl)benzenesulfonamides, including compounds with 2-fluoro-5-(trifluoromethyl)phenyl substituents, have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. These compounds have shown potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Fluorescence Studies in Zinc Detection
Studies on zinc(II) specific fluorophores, including 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, have been conducted to understand the factors affecting fluorescence in these compounds and their complexes with Zn2+ (Kimber et al., 2001).
Cyclooxygenase-2 Inhibition for Anti-Inflammatory Applications
1,5-Diarylpyrazoles with substituted benzenesulfonamide moieties have been synthesized and evaluated for COX inhibitory activities. Fluorine substitution on the benzenesulfonamide moiety, along with an electron-donating group, yielded compounds with selectivity and potency for COX-2 inhibition, suggesting their potential as anti-inflammatory agents (Pal et al., 2003).
Wirkmechanismus
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor to modulate its activity, enhancing or inhibiting the receptor’s response to its ligand. This modulation can result in potent anti-seizure, antidepressant, or cognition-enhancing effects .
Biochemical Pathways
The sigma-1 receptor is involved in several biochemical pathways, including the regulation of calcium ion influx from the ER to the mitochondria . This process is crucial for various cellular functions, including signal transduction, gene expression, and neuronal plasticity. By modulating the sigma-1 receptor, the compound can influence these pathways and their downstream effects.
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .
Result of Action
The result of the compound’s action is a modulation of the sigma-1 receptor activity, which can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . The exact molecular and cellular effects depend on the specific context of the receptor modulation and the downstream pathways affected.
Eigenschaften
IUPAC Name |
2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-8-9-13(11-15(12)20-10-4-7-17(20)21)19-24(22,23)16-6-3-2-5-14(16)18/h2-3,5-6,8-9,11,19H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEZSXRSNBLXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

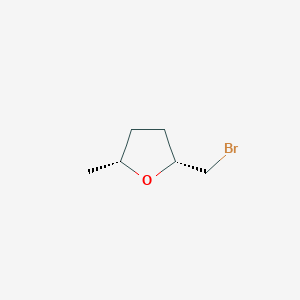
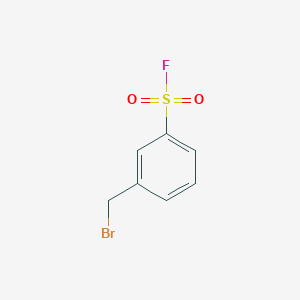
![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)


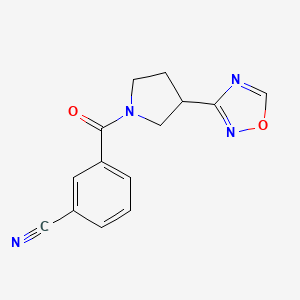
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2887187.png)

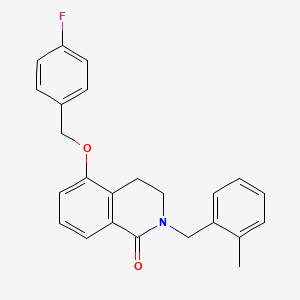
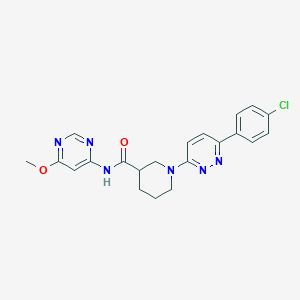
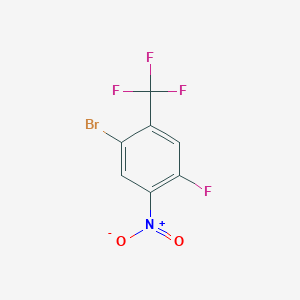
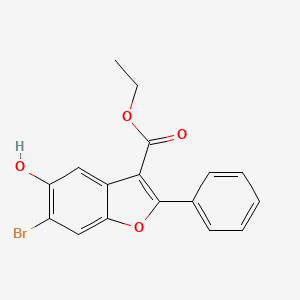
![1-[4-(5,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887197.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2887198.png)